molecular formula C16H17NO3S B224881 [(2-Methoxy-5-methylphenyl)sulfonyl]indoline

[(2-Methoxy-5-methylphenyl)sulfonyl]indoline

Cat. No.: B224881
M. Wt: 303.4 g/mol
InChI Key: GJWHRCYCKHVBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methoxy-5-methylphenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a sulfonyl group attached to an indoline ring, which is a saturated form of indole. This structural motif is significant in various pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-5-methylphenyl)sulfonyl]indoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and indoline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of indoline in an appropriate solvent like dichloromethane or chloroform, under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-5-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-alkyl or N-acyl indoline derivatives.

Scientific Research Applications

[(2-Methoxy-5-methylphenyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The indoline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyphenyl)sulfonyl]indoline
  • 1-[(2-Methylphenyl)sulfonyl]indoline
  • 1-[(2-Methoxy-5-chlorophenyl)sulfonyl]indoline

Uniqueness

[(2-Methoxy-5-methylphenyl)sulfonyl]indoline is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The specific arrangement of these groups can also affect the compound’s biological activity, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO3S/c1-12-7-8-15(20-2)16(11-12)21(18,19)17-10-9-13-5-3-4-6-14(13)17/h3-8,11H,9-10H2,1-2H3

InChI Key

GJWHRCYCKHVBJP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.